

Technical Guide: Spectroscopic Data for (3R)-Oxolane-3-sulfonyl chloride

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Compound of Interest

Compound Name: (3R)-Oxolane-3-sulfonyl chloride

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of public chemical databases, scientific literature, and patent databases did not yield specific experimental spectroscopic data for **(3R)-Oxolane-3-sulfonyl chloride**. The following guide is therefore based on predicted spectroscopic behavior and data from analogous compounds, providing a framework for the expected analytical results and the experimental protocols to obtain them.

Introduction

(3R)-Oxolane-3-sulfonyl chloride, with the chemical formula C₄H₇ClO₃S, is a chiral sulfonyl chloride containing a tetrahydrofuran (oxolane) ring.[1] Such compounds are valuable reagents in medicinal chemistry and organic synthesis, often used to introduce the sulfonyl group, for example, in the synthesis of sulfonamides. This guide provides an overview of the expected spectroscopic characteristics and the methodologies for their determination.

Predicted Spectroscopic Data

While experimental data is not available, the spectroscopic characteristics of **(3R)-Oxolane-3-sulfonyl chloride** can be predicted based on its structure and data from similar compounds.

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For **(3R)-Oxolane-3-sulfonyl chloride**, both ¹H and ¹³C NMR would provide key information.



Table 1: Predicted ¹H NMR Data for (3R)-Oxolane-3-sulfonyl chloride in CDCl₃

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H3 (methine)	4.0 - 4.5	Multiplet	-
H2, H5 (methylene, adjacent to O)	3.8 - 4.2	Multiplet	-
H4 (methylene)	2.2 - 2.8	Multiplet	-

Note: The chemical shifts are estimates based on the deshielding effect of the sulfonyl chloride and ether oxygen. The exact values and multiplicities would depend on the specific conformational preferences of the ring.

Table 2: Predicted ¹³C NMR Data for (3R)-Oxolane-3-sulfonyl chloride in CDCl₃

Carbon	Predicted Chemical Shift (δ, ppm)
C3 (methine, attached to SO ₂ Cl)	65 - 75
C2, C5 (methylene, adjacent to O)	68 - 78
C4 (methylene)	25 - 35

IR spectroscopy is used to identify functional groups. The IR spectrum of a sulfonyl chloride will show characteristic strong absorptions for the S=O bonds.[2]

Table 3: Predicted IR Absorption Bands for (3R)-Oxolane-3-sulfonyl chloride



Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
S=O (asymmetric stretch)	1370 - 1410	Strong
S=O (symmetric stretch)	1166 - 1204	Strong
C-O-C (ether stretch)	1050 - 1150	Strong
C-H (alkane stretch)	2800 - 3000	Medium-Strong
S-CI (stretch)	500 - 700	Medium

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **(3R)-Oxolane-3-sulfonyl chloride**, the molecular ion peak would be expected, along with an M+2 peak due to the presence of the ³⁷Cl isotope.[2]

Table 4: Predicted Mass Spectrometry Data for (3R)-Oxolane-3-sulfonyl chloride

lon	Predicted m/z	Notes
[M]+	170 (for ³⁵ Cl), 172 (for ³⁷ Cl)	Molecular ion. The ratio of intensities should be approximately 3:1.
[M-CI]+	135	Loss of chlorine radical.
[M-SO ₂ CI] ⁺	71	Loss of the sulfonyl chloride group.
[C ₄ H ₇ O] ⁺	71	Fragment corresponding to the tetrahydrofuran ring after loss of the sulfonyl chloride group.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of sulfonyl chlorides.

• Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

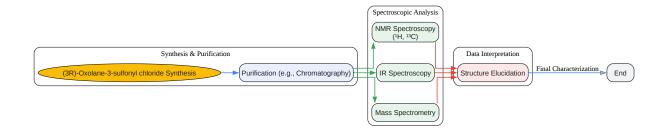


- Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- 13C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak.
- Sample Preparation:
 - For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
 - Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum.
 - Record the sample spectrum over a range of approximately 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).



- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- · Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
 - Observe the molecular ion and characteristic fragment ions.

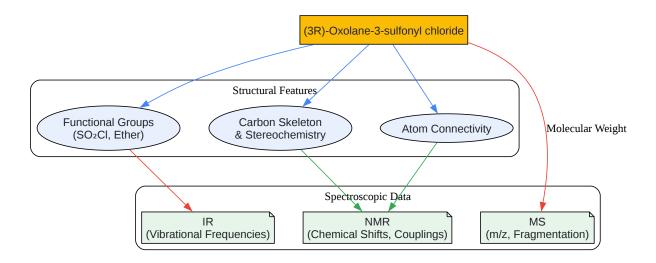
Visualizations



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Caption: Experimental workflow for the synthesis and spectroscopic characterization.





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Caption: Relationship between molecular structure and spectroscopic data.

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References

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